molecular formula C3H8N4O2 B12578300 1-Nitro-1,3,5-triazinane CAS No. 190895-02-4

1-Nitro-1,3,5-triazinane

Cat. No.: B12578300
CAS No.: 190895-02-4
M. Wt: 132.12 g/mol
InChI Key: HVEKGVHONRJEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-1,3,5-triazinane is a nitrogen-containing heterocyclic compound. It is a derivative of 1,3,5-triazinane, where one of the hydrogen atoms is replaced by a nitro group.

Preparation Methods

The synthesis of 1-Nitro-1,3,5-triazinane typically involves nitration reactions. One common method is the nitration of 1,3,5-triazinane using a nitrating agent such as nitric acid or a polymeric nitrating agent like [PVI-SO3H]NO3 . The reaction conditions often include mild temperatures and the use of solvents like dioxane or water. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 1-Nitro-1,3,5-triazinane involves its interaction with molecular targets through its nitro group. This group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The pathways involved include oxidative stress and the generation of reactive oxygen species, which can have significant biological effects .

Properties

CAS No.

190895-02-4

Molecular Formula

C3H8N4O2

Molecular Weight

132.12 g/mol

IUPAC Name

1-nitro-1,3,5-triazinane

InChI

InChI=1S/C3H8N4O2/c8-7(9)6-2-4-1-5-3-6/h4-5H,1-3H2

InChI Key

HVEKGVHONRJEQR-UHFFFAOYSA-N

Canonical SMILES

C1NCN(CN1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.